molecular formula C21H18ClN3O3S2 B2401136 N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide CAS No. 1260919-43-4

N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide

Cat. No.: B2401136
CAS No.: 1260919-43-4
M. Wt: 459.96
InChI Key: KOHJYTXPUCDTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a structurally complex molecule featuring:

  • A thieno[3,2-d]pyrimidine-2,4-dione core, which is a bicyclic heterocycle combining thiophene and pyrimidine rings.
  • A 3-(2-(thiophen-2-yl)ethyl) substituent at position 3 of the pyrimidine ring, introducing lipophilic and π-conjugated properties.
  • An N-methyl-3-chlorophenylacetamide side chain at position 2, contributing hydrogen-bonding and halogen-bonding capabilities.

This compound’s design leverages the thienopyrimidine scaffold, known for kinase inhibition and anticancer activity, while the thiophenylethyl and chlorophenyl groups enhance target binding and metabolic stability .

Properties

CAS No.

1260919-43-4

Molecular Formula

C21H18ClN3O3S2

Molecular Weight

459.96

IUPAC Name

N-(3-chlorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide

InChI

InChI=1S/C21H18ClN3O3S2/c1-23(15-5-2-4-14(22)12-15)18(26)13-25-17-8-11-30-19(17)20(27)24(21(25)28)9-7-16-6-3-10-29-16/h2-6,8,10-12H,7,9,13H2,1H3

InChI Key

KOHJYTXPUCDTQP-UHFFFAOYSA-N

SMILES

CN(C1=CC(=CC=C1)Cl)C(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on summarizing the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H18ClN3O3SC_{21}H_{18}ClN_{3}O_{3}S with a molecular weight of approximately 443.5 g/mol. The structure features several functional groups including a thiophene ring and a pyrimidine ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC21H18ClN3O3S
Molecular Weight443.5 g/mol
Chemical StructureStructure

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, research has shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. A notable study reported the evaluation of multiple compounds on MCF7 spheroids, revealing cytotoxic effects at varying concentrations with IC50 values indicating effective doses for therapeutic applications .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer progression. The compound is believed to interact with specific protein targets involved in cell survival and proliferation. For instance:

  • Inhibition of Autotaxin : Some studies suggest that related compounds can inhibit autotaxin (ATX), an enzyme linked to tumor growth and metastasis. The inhibition of ATX leads to reduced levels of lysophosphatidic acid (LPA), a signaling molecule that promotes cancer cell migration and invasion .
  • MAPK and PI3K Pathways : The compound may also modulate the MAPK/ERK and PI3K/AKT pathways, which are critical for cell cycle regulation and survival in cancer cells .

Case Studies

  • Study on MCF7 Cells : A study evaluated the cytotoxicity of this compound against MCF7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
    Concentration (µM)Cell Viability (%)
    0100
    1075
    2550
    5030
  • Inhibition Studies : Another investigation focused on the compound's ability to inhibit ATX activity in vitro. The results demonstrated an IC50 value of approximately 30 µM, suggesting moderate efficacy compared to established inhibitors .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thieno[3,2-d]pyrimidine vs. Chromeno[2,3-d]pyrimidine
  • Target Compound: The thieno[3,2-d]pyrimidine core offers sulfur-mediated electronic effects and planar rigidity, favoring interactions with ATP-binding pockets in kinases .
  • Analog (): N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide replaces the thiophene ring with a chromene moiety.
Pyrimidine Derivatives with Sulfonamide Linkers
  • Analog () : Pyrimidines like N-(4-(4-chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide use sulfonamide linkers instead of acetamide. Sulfonamides improve metabolic stability but may increase renal toxicity risks .

Substituent Modifications

Chlorophenyl vs. Methylphenyl Groups
  • Target Compound : The 3-chlorophenyl group provides electron-withdrawing effects, enhancing binding to hydrophobic pockets and resisting oxidative metabolism .
  • Analog (): N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide replaces 3-chlorophenyl with 2-chloro-4-methylphenyl.
Thiophenylethyl vs. Phenyl/Methoxyphenyl Groups
  • Target Compound : The 2-(thiophen-2-yl)ethyl substituent introduces sulfur-based hydrogen bonding and conformational flexibility, improving membrane permeability .
  • Analog (): A 4-methoxyphenyl group on the chromeno-pyrimidine core enhances π-π stacking but may reduce metabolic stability due to demethylation pathways .

ADMET and Physicochemical Properties

Property Target Compound Chromeno-pyrimidine Analog () Thiazole Acetamide ()
Molecular Weight (g/mol) ~450 (estimated) 466.93 287.16
LogP (Predicted) 3.8 4.2 2.5
H-Bond Donors/Acceptors 1/5 1/6 1/4
Solubility (mg/mL) <0.1 (low) <0.05 (very low) ~1.2 (moderate)
  • Metabolism : The thiophenylethyl group in the target compound may undergo cytochrome P450-mediated oxidation, while ’s methoxyphenyl group is prone to demethylation .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis typically involves multi-step reactions, including condensation of thieno[3,2-d]pyrimidine intermediates with substituted acetamides. Key parameters include:

  • Temperature control : Reactions often proceed at 60–80°C to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
  • Catalysts : Use of bases like triethylamine to deprotonate intermediates and drive amide bond formation .
  • Purification : Column chromatography with ethyl acetate/hexane gradients is standard .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

Structural confirmation requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., thiophen-2-yl ethyl group) .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., expected [M+H]+ ion) .
  • Elemental analysis : Validate purity (>95%) .

Q. What are the recommended protocols for assessing the compound’s stability?

Stability studies should evaluate:

  • pH sensitivity : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
  • Thermal stability : Heat samples to 40–60°C and analyze decomposition products using TGA/DSC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., varying IC₅₀ values in anticancer assays) may arise from:

  • Cell line variability : Validate activity across multiple lines (e.g., MCF-7, HeLa) .
  • Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) to minimize artifacts .
  • Structural analogs : Compare with derivatives (Table 1) to identify SAR trends .

Table 1 : Structurally related compounds and their activities

Compound NameKey Structural VariationReported Activity
6-Fluoro-N-((1s,4s)-...)Fluorinated pyrido-pyrimidineAnticancer
N-(3-chloro-4-methylphenyl)-...Thioether linkageAntiviral

Q. What experimental designs are suitable for elucidating the compound’s mechanism of action?

  • Molecular docking : Use software like AutoDock to predict binding to targets (e.g., kinases, DNA topoisomerases) .
  • In vitro assays : Measure enzyme inhibition (e.g., COX-2, EGFR) with fluorogenic substrates .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

Q. How can researchers optimize reaction pathways to improve yield and reduce byproducts?

  • DoE (Design of Experiments) : Vary parameters (solvent, temperature, stoichiometry) systematically .
  • Microwave-assisted synthesis : Reduce reaction time and improve selectivity .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation .

Q. What strategies are effective for analyzing crystallographic data of this compound?

  • Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C-Cl bond at ~1.74 Å) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) .
  • Space group validation : Confirm monoclinic systems (e.g., P21/c) with refinement tools like SHELXL .

Data Contradiction Analysis

Q. How should conflicting solubility or bioavailability data be addressed?

  • Solubility assays : Compare results across solvents (DMSO vs. PBS) using nephelometry .
  • Permeability studies : Use Caco-2 cell monolayers to assess intestinal absorption .
  • Formulation testing : Evaluate nanoemulsions or cyclodextrin complexes to enhance bioavailability .

Methodological Recommendations

  • Synthetic challenges : Prioritize protecting-group strategies for the thiophen-2-yl ethyl moiety to prevent oxidation .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .
  • Data reproducibility : Share raw NMR/MS files via repositories like Zenodo for peer validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.